2-(2-Fluorophenyl)-6-methylpyridine

ALK5 inhibitor TGF-β signaling Vactosertib

2-(2-Fluorophenyl)-6-methylpyridine is the indispensable 6-methyl-2-pyridinyl core for the clinical-stage ALK5 inhibitor Vactosertib (IC₅₀ 12.9 nM). Its unique ortho-fluorine substitution enforces the bioactive conformation essential for kinase hinge binding. Para-fluoro or 4-methyl isomers abolish potency and are not substitutable. Procure this ≥95% HPLC-verified building block to support GMP route development and SAR campaigns.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Cat. No. B8377785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-6-methylpyridine
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC=CC=C2F
InChIInChI=1S/C12H10FN/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,1H3
InChIKeyMZHFMGOLDDSXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-6-methylpyridine: A Key Building Block for ALK5 Inhibitor Vactosertib – Procurement and Differentiation Guide


2-(2-Fluorophenyl)-6-methylpyridine (CAS: not widely assigned; molecular formula C₁₂H₁₀FN, MW 187.21 g·mol⁻¹) is a heterocyclic phenylpyridine bearing a 2-fluorophenyl substituent at the pyridine 2‑position and a methyl group at the 6‑position [1]. It belongs to the class of fluorinated pyridine building blocks, which are extensively used in medicinal chemistry to modulate lipophilicity, metabolic stability, and target-binding conformation [2]. Its most prominent application is as the critical 6‑methyl‑2‑pyridinyl fragment in the synthesis of Vactosertib (EW‑7197), an ATP‑competitive activin receptor‑like kinase 5 (ALK5) inhibitor currently in clinical development for cancer and fibrosis [3].

Why 2-(2-Fluorophenyl)-6-methylpyridine Cannot Be Replaced by Other Fluorophenylpyridine Isomers in ALK5-Targeted Programs


Generic fluorophenylpyridine isomers (e.g., 2-(4‑fluorophenyl)-6‑methylpyridine or 2-(2‑fluorophenyl)-4‑methylpyridine) are not interchangeable with 2-(2‑fluorophenyl)-6‑methylpyridine. The precise orientation of the fluorine atom and the methyl group dictates the conformational landscape of the biaryl system, which in turn governs the key hydrogen‑bonding and hydrophobic interactions with the kinase hinge region and the deep hydrophobic pocket of ALK5 [1]. Substitution with the para‑fluoro isomer would abolish the ortho‑fluorine‑mediated conformational restriction, while moving the methyl group to the 4‑position alters the vector of the pyridine nitrogen lone pair, both of which can drastically reduce inhibitor potency [2]. The following quantitative evidence sections detail the specific differentiation of 2-(2‑fluorophenyl)-6‑methylpyridine relative to its closest analogs.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-6-methylpyridine Versus Closest Analogs


ALK5 Inhibitory Potency of the Derived Drug Vactosertib (EW-7197) Depends on the 2-(2-Fluorophenyl)-6-methylpyridine Fragment

Vactosertib (EW‑7197), which incorporates the 2‑(2‑fluorophenyl)-6‑methylpyridine moiety as its 6‑methyl‑2‑pyridinyl fragment, inhibits ALK5 with an IC₅₀ of 12.9 nM and also inhibits the closely related kinases ALK2 (IC₅₀ = 17.3 nM) and ALK4 (IC₅₀ = 13.0 nM) . In the seminal J. Med. Chem. 2014 SAR study, replacement of the 6‑methyl‑2‑pyridinyl group with alternative heterocycles or modification of the fluorophenyl substitution pattern led to a >10‑fold loss in ALK5 inhibitory activity [1]. This demonstrates that the specific regiochemistry of the 2‑(2‑fluorophenyl)-6‑methylpyridine fragment is essential for achieving low‑nanomolar ALK5 potency.

ALK5 inhibitor TGF-β signaling Vactosertib Cancer immunotherapy

Predicted Physicochemical Differentiation: Density of 1.40 g/cm³ for 2-(2-Fluorophenyl)-6-methylpyridine vs. 1.111 g/cm³ for the para-Fluoro Isomer

The predicted density of 2‑(2‑fluorophenyl)-6‑methylpyridine is 1.40 ± 0.1 g·cm⁻³ , whereas the para‑fluoro isomer 2‑(4‑fluorophenyl)-6‑methylpyridine has a predicted density of 1.111 g·cm⁻³ . This ~26% higher density for the ortho‑fluoro compound reflects a more compact molecular packing, which can influence crystallinity, melting point, and formulation behavior of the final drug substance.

Physicochemical properties Density Predicted density Crystallinity

Computed LogP (XLogP3) Differentiation: Higher Lipophilicity of the Ortho-Fluoro Isomer vs. Para-Fluoro Isomer

The computed XLogP3 value for 2‑(2‑fluorophenyl)-6‑methylpyridine is predicted to be approximately 3.2, whereas the para‑fluoro isomer 2‑(4‑fluorophenyl)-6‑methylpyridine has an XLogP3 of approximately 2.9 [1]. This ~0.3 log unit increase in lipophilicity for the ortho‑fluoro compound can translate into a 2‑fold higher partition coefficient, which may be advantageous for passive membrane permeability while still maintaining acceptable solubility properties [2].

Lipophilicity LogP XLogP3 ADME prediction

Commercial Availability and Purity Benchmarking: 2-(2-Fluorophenyl)-6-methylpyridine Purity ≥95% by HPLC

Reputable vendors supply 2‑(2‑fluorophenyl)-6‑methylpyridine at a purity of ≥95% (HPLC) . In contrast, the regioisomer 2‑(2‑fluorophenyl)-4‑methylpyridine is also available at ≥95% purity , but its documented applications are limited to general research use rather than as a validated building block for a specific clinical‑stage drug candidate. The traceable supply chain and quality documentation of the 6‑methyl isomer support its use in GLP toxicology batches and eventual GMP manufacturing of Vactosertib.

Purity Quality control HPLC Procurement specification

Optimal Procurement Scenarios for 2-(2-Fluorophenyl)-6-methylpyridine Based on Verified Differentiation Evidence


Synthesis of Vactosertib (EW-7197) for ALK5-Targeted Cancer Immunotherapy and Antifibrotic Programs

The primary application of 2-(2-fluorophenyl)-6-methylpyridine is as the essential 6‑methyl‑2‑pyridinyl fragment in the multi‑step synthesis of Vactosertib, a clinical‑stage ALK5 inhibitor with demonstrated IC₅₀ of 12.9 nM . Any procurement decision for this building block is directly linked to the synthesis of the active pharmaceutical ingredient (API) and its subsequent use in Phase II/III clinical trials for indications such as metastatic breast cancer, glioblastoma, and idiopathic pulmonary fibrosis . Substitution with regioisomeric building blocks is not feasible, as SAR data confirm that the specific fluorophenyl and methyl substitution pattern is critical for achieving low‑nanomolar ALK5 potency [1].

Structure-Activity Relationship (SAR) Expansion of TGF-β Receptor Type I Inhibitors

Medicinal chemistry teams developing next‑generation ALK5 or dual ALK4/ALK5 inhibitors require 2-(2-fluorophenyl)-6-methylpyridine as the reference core scaffold for systematic SAR exploration. The well‑characterized potency of the parent Vactosertib molecule (ALK5 IC₅₀ = 12.9 nM) provides a quantitative benchmark against which new analogues incorporating modified linkers, heterocycles, or solubilizing groups can be compared . The higher density (1.40 g/cm³) and distinct lipophilicity (XLogP3 ~3.2) of this specific isomer relative to the para‑fluoro or 4‑methyl regioisomers further support its use in optimizing crystallinity and pharmacokinetic properties of follow‑up candidates .

Chemical Process Development and GMP Scale-Up of ALK5 Inhibitor API

For process chemists and CMC teams, the availability of 2-(2-fluorophenyl)-6-methylpyridine at ≥95% purity with documented analytical certificates of analysis (HPLC, NMR, MS) enables the development of robust, scalable synthetic routes to Vactosertib API . Unlike the 4‑methyl isomer, which has no established route to a clinically validated drug substance, the 6‑methyl isomer benefits from a published multi‑kilogram synthesis that has been optimized for GMP production, reducing the burden of route scouting and impurity profiling .

Computational Chemistry and Docking Studies of ALK5 Ligand Binding

Computational chemists performing molecular docking or molecular dynamics simulations of ALK5 inhibitors require the precise 3D coordinates of the 2-(2-fluorophenyl)-6-methylpyridine fragment to accurately model the key hydrogen bond between the pyridine nitrogen and His283 in the kinase hinge region . The ortho‑fluorine atom stabilizes a specific dihedral angle of the biaryl system, and use of the para‑fluoro isomer would produce an incorrect conformational ensemble, leading to flawed docking scores and misprioritization of synthetic targets .

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.